9H-Carbazole-9-methanol, 3-nitro-
Overview
Description
9H-Carbazole-9-methanol, 3-nitro- is a nitrogen-containing aromatic heterocyclic compound It is a derivative of carbazole, which is known for its versatile functionalization and unique optical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-9-methanol, 3-nitro- typically involves the nitration of 9H-Carbazole-9-methanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: 9H-Carbazole-9-methanol, 3-nitro- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro-carbazole derivatives.
Reduction: Formation of amino-carbazole derivatives.
Substitution: Formation of various substituted carbazole derivatives.
Scientific Research Applications
9H-Carbazole-9-methanol, 3-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9H-Carbazole-9-methanol, 3-nitro- involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions .
Comparison with Similar Compounds
9H-Carbazole: The parent compound with a similar aromatic structure but without the nitro and methanol groups.
9H-Carbazole-9-methanol: Similar structure but lacks the nitro group.
3-Nitrocarbazole: Similar structure but lacks the methanol group.
Uniqueness: 9H-Carbazole-9-methanol, 3-nitro- is unique due to the presence of both the nitro and methanol groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for a broader range of chemical modifications and applications compared to its analogs.
Properties
IUPAC Name |
(3-nitrocarbazol-9-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-8-14-12-4-2-1-3-10(12)11-7-9(15(17)18)5-6-13(11)14/h1-7,16H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUDFRIQMUWKAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CO)C=CC(=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416801 | |
Record name | 9H-Carbazole-9-methanol, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81326-64-9 | |
Record name | 9H-Carbazole-9-methanol, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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